3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine
Description
Properties
Molecular Formula |
C13H19ClN2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13-3-1-9-16(13)10-2-8-15/h4-7,13H,1-3,8-10,15H2 |
InChI Key |
QGPYZCNSGHUMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCCN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
The most widely reported method involves reductive amination of 4-chlorobenzaldehyde with pyrrolidine, followed by coupling with 3-aminopropanol. Critical steps include:
-
Formation of the imine intermediate :
.
Solvents such as tetrahydrofuran (THF) or ethanol are employed at 0–25°C to minimize side reactions. -
Reduction to the secondary amine :
Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in anhydrous THF achieves yields of 68–82%. LiAlH is preferred for bulkier substrates due to its stronger reducing power. -
Coupling with 3-aminopropanol :
The secondary amine reacts with 3-aminopropanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the propanamine sidechain.
Key Data :
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBH in THF, 0°C | 68 | 95 |
| Reducing Agent | LiAlH in THF, 25°C | 82 | 98 |
| Coupling Reagent | DEAD, PPh | 75 | 97 |
High-Pressure Amination
A patent-pending method (EP1138672A1) utilizes high-pressure conditions to streamline the synthesis:
-
Chiral starting material :
Optically active 4-hydroxyproline derivatives are protected with allyloxycarbonyl (Alloc) groups to prevent racemization. -
High-pressure amination :
Reacting the protected intermediate with ammonia or primary amines at 5–8 MPa and 100–150°C in dimethoxyethane achieves cyclization and deprotection in one pot.
Advantages :
Catalytic Coupling Methods
The Suzuki-Miyaura cross-coupling, adapted from pyrimidine synthesis methodologies, offers an alternative route:
-
Coupling of 2,4-dichloropyrimidine with 4-chlorophenylboronic acid in the presence of Pd(PPh) yields a biphenyl intermediate.
-
Reductive amination with pyrrolidine and 3-aminopropanol under hydrogen gas (1 atm, 25°C) completes the synthesis.
Limitations :
Industrial-Scale Production
Continuous-Flow Reactors
Recent advancements employ continuous-flow systems to enhance reproducibility:
Table 2: Industrial Process Parameters
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Temperature (°C) | 100 | 80 |
| Pressure (MPa) | 0.1 | 0.5 |
| Annual Output (kg) | 500 | 2,000 |
Mechanistic Insights
Stereochemical Control
The use of chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, directs the configuration at the pyrrolidine C2 position. Density functional theory (DFT) calculations suggest that steric hindrance from the 4-chlorophenyl group favors axial attack during reductive amination, leading to a 3:1 diastereomeric ratio.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine is C13H18ClN. The compound's structure is characterized by:
- A three-carbon propanamine chain.
- A pyrrolidine ring that enhances its biological activity.
- A chlorophenyl group that may influence its pharmacokinetic properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, which include:
- Receptor Binding Affinity : Studies have shown that this compound interacts with multiple receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic effects in treating psychiatric disorders.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neurological Disorders : Due to its receptor binding profile, it may be effective in treating conditions like depression and anxiety by modulating neurotransmitter systems.
- Antiviral Activity : Some studies suggest that compounds structurally similar to this compound have shown promise as inhibitors of HIV reverse transcriptase, indicating potential applications in antiviral therapies .
- Research Tool in Pharmacology : Its unique chemical structure allows it to be used as a reference compound in pharmacological studies aimed at understanding receptor interactions and drug design .
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related amines, focusing on substituent effects, pharmacological activity, and synthesis routes.
Table 1: Key Comparative Data
Structural Differences and Implications
- Pyrrolidine vs.
- Chlorophenyl vs. Fluorophenyl Substitution : Fluorine’s electron-withdrawing effects in fluorophenyl analogs (e.g., ) reduce basicity compared to the chlorophenyl group, which could alter metabolic stability and target affinity .
- Amino Chain Modifications: The propan-1-amine chain in the target compound differs from CPM’s branched N,N-dimethyl substitution, likely affecting its pharmacokinetic profile (e.g., absorption, half-life) .
Pharmacological and Physicochemical Properties
- Synthetic Complexity : The target compound’s synthesis (e.g., via pyrrolidine coupling in DMSO with HATU/DIPEA; ) is more complex than CPM’s straightforward condensation and decyanation steps (), impacting scalability .
- Biological Activity : While CPM is a well-established antihistamine, the target compound’s pyrrolidine moiety aligns it with kinase inhibitors (e.g., TRK inhibitors in ), suggesting divergent therapeutic applications .
Research Findings
- Kinase Inhibition Potential: Pyrrolidine-containing analogs in demonstrate potent TRK kinase inhibition, implying the target compound could be optimized for similar oncology targets .
- Stereochemical Considerations : Dexchlorpheniramine () highlights the importance of stereochemistry; the target compound’s unspecified stereochemistry may limit its pharmacological predictability .
- Impurity Profiles : Impurities in chlorophenylpropanamine synthesis (e.g., desmethyl variants in ) underscore the need for rigorous purification, as seen in the HPLC methods of .
Biological Activity
3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine, a compound characterized by a propanamine backbone with a pyrrolidine ring and a 4-chlorophenyl group, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18ClN. The structure includes:
- Propanamine Backbone : A three-carbon chain attached to an amine.
- Pyrrolidine Ring : A five-membered nitrogen-containing ring.
- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom.
This unique combination may enhance the compound's biological activity compared to similar structures.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, MIC values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against these pathogens, suggesting potent antimicrobial activity .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Neurological Applications
The compound has been studied for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Specifically, it may modulate dopaminergic and serotonergic pathways, which are crucial in conditions like depression and anxiety .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of pyrrolidine derivatives, highlighting that those with halogen substituents showed enhanced activity against various bacterial strains. The presence of the chlorophenyl group in this compound is believed to contribute to this enhanced efficacy .
- Neuropharmacological Effects : Another research focused on the effects of similar compounds on neurotransmitter release and uptake in neuronal cultures. Results indicated that modifications in the chemical structure could lead to varying degrees of receptor affinity and activity, suggesting that this compound may have therapeutic potential in neuropharmacology .
Interaction Studies
Interaction studies involving this compound have focused on its binding affinities with various receptors, including:
- Dopamine Receptors : Potential for treating mood disorders.
- Serotonin Receptors : Implications for anxiety and depression therapies.
These interactions are critical for understanding the pharmacological profile and therapeutic potential of the compound.
Q & A
Q. What are the established synthetic routes for 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via condensation reactions, similar to protocols used for structurally related pyrrolidine derivatives. For example, analogous compounds are synthesized by condensing ketones with aldehydes in ethanol under basic conditions (e.g., NaOH) at elevated temperatures (e.g., 200°C), followed by treatment with guanidine nitrate in refluxing ethanol . Optimization can employ factorial design experiments to systematically vary parameters (e.g., temperature, catalyst concentration, solvent polarity) and identify ideal conditions. Statistical tools like ANOVA can validate the significance of each factor .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : NMR (¹H/¹³C) to analyze proton environments and carbon frameworks, IR for functional group identification (e.g., amine N-H stretches), and mass spectrometry for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides absolute stereochemical configuration, as demonstrated for chlorophenyl-pyrrolidine derivatives in crystallography reports . SCXRD data-to-parameter ratios >15:1 and R-factors <0.05 ensure reliability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound while controlling for cytotoxicity?
- Methodological Answer :
- In vitro assays : Use microbial or cell-line models (e.g., E. coli, HeLa) for broad-spectrum activity screening, with dose-response curves to determine IC₅₀ values .
- Cytotoxicity controls : Include parallel assays on human fibroblast lines (e.g., NIH/3T3) to assess selectivity. Normalize activity data against cytotoxicity using metrics like selectivity index (SI = IC₅₀(healthy cells)/IC₅₀(target cells)).
Q. What computational methods are recommended for predicting the physicochemical properties and receptor interactions of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use tools like GROMACS to study solvation behavior and stability.
- Docking studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to target receptors (e.g., microbial enzymes). Validate predictions with experimental IC₅₀ correlations .
- AI-driven platforms : COMSOL Multiphysics integrated with AI algorithms can optimize reaction pathways and predict properties like logP or solubility .
Q. How should conflicting data regarding the compound's activity or synthesis outcomes be analyzed methodologically?
- Methodological Answer :
- Reprodubility checks : Replicate experiments under identical conditions (e.g., reagent purity, humidity control).
- Theoretical alignment : Reconcile discrepancies by revisiting the guiding conceptual framework (e.g., electronic effects of the 4-chlorophenyl group on reactivity) .
- Multivariate analysis : Apply principal component analysis (PCA) to identify latent variables (e.g., trace impurities) causing variability .
Q. What strategies are effective in scaling up the synthesis from laboratory to pilot scale without compromising purity?
- Methodological Answer :
- Process engineering : Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates .
- Process control : Use real-time monitoring (e.g., PAT tools) to maintain critical quality attributes (CQAs) like temperature and pH during scale-up .
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods validate enantiomeric purity?
- Methodological Answer :
- Stereoselective synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) or chiral auxiliaries to direct pyrrolidine ring formation .
- Validation : Chiral HPLC with UV/ECD detectors or polarimetry for enantiomeric excess (ee) quantification. SCXRD confirms absolute configuration for crystalline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
